![molecular formula C22H20N2O3S B2616475 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 921870-35-1](/img/structure/B2616475.png)
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, also known as DMPTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2,4-dimethylphenyl)acetamide, which is synthesized from 2,4-dimethylbenzene and acetic anhydride. The second intermediate is 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine, which is synthesized from 7-methoxybenzofuran-2-carboxylic acid and thionyl chloride, followed by reaction with 2-amino-4-methylthiazole. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Starting Materials
2,4-dimethylbenzene, acetic anhydride, 7-methoxybenzofuran-2-carboxylic acid, thionyl chloride, 2-amino-4-methylthiazole, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Reaction
Synthesis of 2-(2,4-dimethylphenyl)acetamide: 2,4-dimethylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-(2,4-dimethylphenyl)acetamide., Synthesis of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine: 7-methoxybenzofuran-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-4-methylthiazole to form 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine., Coupling of intermediates: 2-(2,4-dimethylphenyl)acetamide and 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of interest is in the treatment of cancer, as 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro. Other potential applications include the treatment of inflammation, pain, and neurological disorders.
Mechanism Of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical And Physiological Effects
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can inhibit the growth of cancer cells and reduce inflammation. Studies in animal models have shown that 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can reduce pain and improve neurological function. 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has also been shown to be relatively stable, which allows for long-term storage and use in experiments. However, there are also limitations to the use of 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide. One area of interest is in the development of 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide-based therapies for cancer and other diseases. Additional studies are needed to determine the optimal dosage and administration route for 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, as well as its safety and efficacy in humans. Further research is also needed to fully understand the mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, which could lead to the development of more targeted therapies.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-13-7-8-15(14(2)9-13)11-20(25)24-22-23-17(12-28-22)19-10-16-5-4-6-18(26-3)21(16)27-19/h4-10,12H,11H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECOWNKIRKWXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide |
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